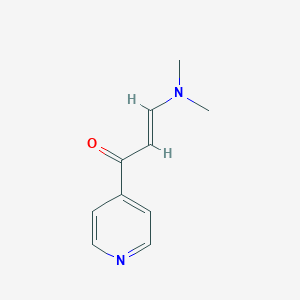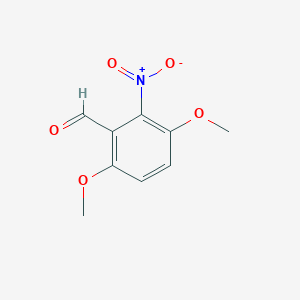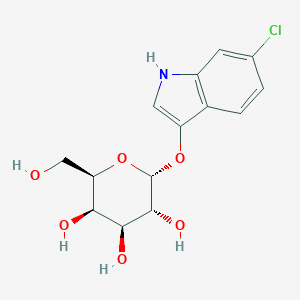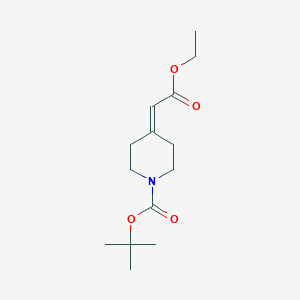
3,3-Dinitroazetidine
Vue d'ensemble
Description
3,3-Dinitroazetidine (DNAZ) is a nitrogen-oxygen organic material that is part of an important family of multipurpose high-energy materials . It is used in the preparation of energetic boosters and oxidizers for various civil and space technologies . DNAZ is also being studied as a potential anticancer agent .
Synthesis Analysis
The synthesis of DNAZ involves a retro-Henry reaction followed by an oxidative nitration to yield 1-tert-butyl-3,3-dinitroazetidine (TBDNAZ) in an essentially quantitative yield .Molecular Structure Analysis
The molecular structure of DNAZ has been determined using elemental analysis, IR, NMR, and X-ray diffractometry .Chemical Reactions Analysis
The thermal behavior and decomposition reaction kinetics of DNAZ have been investigated under non-isothermal conditions using DSC and TG/DTG techniques . The thermal decomposition process of DNAZ has two mass loss stages .Physical And Chemical Properties Analysis
DNAZ has high nitrogen-oxygen contents (75-79%), a positive oxygen balance to CO (up to +10.3%), and good experimental densities (1.75-1.80 g cm^−3) . The thermal decomposition process of DNAZ has two mass loss stages .Applications De Recherche Scientifique
Novel Anticancer Agents and Hypoxia-Activated Radiation Sensitizers
3,3-Dinitroazetidine, particularly its derivative 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ), shows promise as an anticancer agent and radiation sensitizer. ABDNAZ generates reactive free radicals, modulating intracellular redox status and triggering apoptosis. It has demonstrated effectiveness under hypoxic conditions, often better tolerated than other agents like cisplatin, with significant tumor growth inhibition and minimal systemic toxicity. This compound also enhances antitumor efficacy when combined with radiation, without myelosuppression or dose-limiting toxicity (Ning et al., 2011).
Synthesis and Characterization Studies
Studies have focused on the synthesis of 3,3-dinitroazetidine from various precursors, exploring novel elimination processes and cleavage methods. These synthesis pathways are crucial for producing high-purity 3,3-dinitroazetidine for further applications (Hiskey et al., 1992).
Energetic Material Development
The potential of 3,3-dinitroazetidine as an energetic material has been explored. Studies include the theoretical investigation of molecular geometry, electronic structures, and explosive properties. These insights are vital for considering 3,3-dinitroazetidine in applications requiring high-energy materials (Liao Xian-wei, 2004).
Thermal Behavior and Safety Evaluation
Research has been conducted on the thermal behavior, decomposition kinetics, and safety of 3,3-dinitroazetidine derivatives. Understanding these properties is crucial for safe handling and practical application of these compounds in various settings (Yan et al., 2012).
Detonation Properties and Sensitivity
Studies have also focused on the detonation characteristics and sensitivity of 3,3-dinitroazetidine derivatives, providing valuable data for considering these compounds in energetic material applications (Li et al., 2015).
Structural Analysis and Molecular Studies
Extensive structural analysis and molecular studies have been conducted on 3,3-dinitroazetidine and its derivatives. These studies provide essential insights into the molecular behavior and potential applications of these compounds (Deschamps et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
3,3-dinitroazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O4/c7-5(8)3(6(9)10)1-4-2-3/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROLGCKUCMGNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)([N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411845 | |
| Record name | 3,3-dinitroazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dinitroazetidine | |
CAS RN |
129660-17-9 | |
| Record name | 3,3-Dinitroazetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129660-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-dinitroazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)


![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)







